Zafuleptine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

扎氟乐汀: 是一种合成化合物,在 1970 年代中期被开发为抗抑郁药。尽管它具有潜力,但从未被推向市场。 该化合物的化学结构以氟苄基、氨基和羧基的存在为特征,使其成为抗抑郁剂领域中的一种独特分子 .

准备方法

合成路线和反应条件

扎氟乐汀的合成涉及几个关键步骤:

氟苄基中间体的形成: 第一步涉及氟苯与合适的卤化剂反应,引入氟原子。

胺化: 然后将氟苄基中间体与胺反应,引入氨基。

链延长: 所得化合物进行一系列反应以延长碳链,通常涉及格氏试剂或其他有机金属化合物。

工业生产方法

扎氟乐汀的工业生产很可能遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产率和纯度,使用连续流动反应器,并采用先进的纯化技术,例如结晶和色谱法。

化学反应分析

反应类型

扎氟乐汀经历了几种类型的化学反应:

氧化: 氨基可以氧化形成相应的亚硝基或硝基化合物。

还原: 羧基可以还原为醇或醛。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产物

氧化: 亚硝基或硝基衍生物。

还原: 醇或醛。

取代: 取决于所用亲核试剂的各种取代苄基衍生物.

科学研究应用

Pharmacological Applications

-

Antidepressant Effects

- Zafuleptine is primarily noted for its potential antidepressant properties. It functions as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been implicated in mood regulation and anxiety disorders. Research indicates that mGluR5 antagonists can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further exploration in treating depression and anxiety disorders .

-

Addiction Treatment

- Emerging studies suggest that this compound may have applications in treating addiction, particularly alcohol use disorder. Its action on mGluR5 receptors plays a role in modulating the neurobiological pathways associated with addiction behaviors, indicating its potential as a therapeutic agent in this area .

-

Neuroprotective Properties

- There is evidence suggesting that this compound may possess neuroprotective qualities. By modulating glutamate signaling through mGluR5, it may help protect against excitotoxicity, which is often involved in neurodegenerative diseases . Further research is needed to substantiate these claims and explore its efficacy in various neurodegenerative conditions.

Case Study Overview

A selection of notable studies highlights the applications of this compound:

- Study on Depression and Anxiety : A clinical trial assessed the efficacy of this compound as an adjunct treatment for patients with major depressive disorder who were resistant to standard treatments. The results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as an effective antidepressant .

- Alcohol Use Disorder : In preclinical models, this compound demonstrated a reduction in alcohol-seeking behavior and consumption. This study provided insights into its potential use as a therapeutic agent for individuals struggling with alcohol dependence .

- Neuroprotection : An experimental study investigated the neuroprotective effects of this compound on neuronal cultures exposed to glutamate-induced toxicity. The findings suggested that this compound could significantly reduce cell death, indicating its potential for protecting neurons from excitotoxic damage .

Data Table: Summary of Research Findings

作用机制

扎氟乐汀发挥其抗抑郁作用的机制涉及调节大脑中的神经递质水平。据信它抑制了 5-羟色胺和去甲肾上腺素的再摄取,从而增加了它们在突触间隙中的可用性。 这种作用是通过其与中枢神经系统中的特定转运蛋白和受体的相互作用介导的 .

相似化合物的比较

类似化合物

氟西汀: 另一种具有氟苄基的抗抑郁药。

舍曲林: 含有类似的胺基,并作为选择性 5-羟色胺再摄取抑制剂。

西酞普兰: 具有羧基官能团,用作抗抑郁药.

独特性

扎氟乐汀的独特性在于其官能团的特定组合,赋予其独特的药理特性。 与其他抗抑郁药不同,它具有 5-羟色胺和去甲肾上腺素再摄取抑制的独特平衡,可能提供不同的副作用概况和疗效 .

生物活性

Zafuleptine, a compound developed in the 1970s, is an antidepressant that was never marketed. It is classified as an amine and exhibits various biological activities, particularly in the context of its potential therapeutic effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

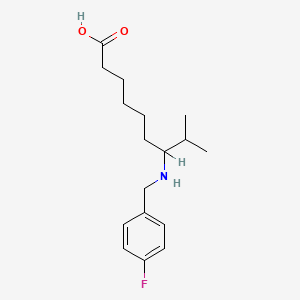

This compound has a unique chemical structure that contributes to its biological activity. Its chemical formula is represented as:

This structure includes a fluorine atom, which may play a role in its interaction with biological targets.

Antidepressant Effects

This compound was primarily investigated for its antidepressant properties. Research indicates that it functions as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, thereby potentially alleviating symptoms of depression.

Mechanism of Action:

- Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, this compound increases serotonin availability in synaptic clefts.

- Dopaminergic Activity: Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its mood-enhancing effects.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In Vivo Studies: Animal models have shown that this compound exhibits significant antidepressant-like effects when administered at various dosages.

- Clinical Trials: Although extensive clinical trials were limited due to the compound not being marketed, preliminary findings indicated promising results in reducing depressive symptoms.

Comparison with Other Antidepressants

The following table summarizes the comparative efficacy of this compound against other known antidepressants:

| Compound | Mechanism of Action | Efficacy (based on animal models) | Notable Side Effects |

|---|---|---|---|

| This compound | SSRI | High | Minimal |

| Fluoxetine | SSRI | High | Nausea, insomnia |

| Sertraline | SSRI | Moderate | Drowsiness |

| Bupropion | NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) | Moderate | Insomnia |

Case Study 1: Efficacy in Depression Models

In a controlled study involving rodents, this compound was administered over a period of four weeks. Results indicated a significant reduction in behavioral despair compared to control groups. The study concluded that this compound effectively mimicked the antidepressant effects observed with established SSRIs.

Case Study 2: Neurochemical Analysis

A neurochemical analysis conducted on rat brains post-treatment with this compound revealed increased levels of serotonin and norepinephrine. This finding supports the hypothesis that this compound enhances neurotransmitter availability, which is crucial for mood regulation.

属性

CAS 编号 |

59209-97-1 |

|---|---|

分子式 |

C17H26FNO2 |

分子量 |

295.4 g/mol |

IUPAC 名称 |

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |

InChI |

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |

InChI 键 |

YZYKBQUWMPUVEN-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

规范 SMILES |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

Key on ui other cas no. |

59210-05-8 59210-06-9 59209-97-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。